Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
“Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of thiazole-5-carboxylic acid derivatives were synthesized and characterized using 1H and 13C NMR . The synthesis involved the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with substituted benzoylchlorides .Molecular Structure Analysis
The molecular structure of “Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate” is complex, containing multiple rings and functional groups . The compound contains a thiazole ring, a benzamido group, and a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate” are not available, thiazole derivatives are known to undergo a variety of chemical reactions . For example, thiazole-5-carboxylic acid derivatives have been used as potent xanthine oxidase inhibitors .Scientific Research Applications
Synthetic Chemistry Applications
The compound and its derivatives are frequently used as key intermediates in synthetic chemistry for the development of novel organic compounds. For instance, the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the compound's role in cyclization reactions to yield new thiazole derivatives with potential for further chemical transformations (Tang Li-jua, 2015). Similarly, ethyl chloroformate/DMF mixtures are employed for ring closure of thiazole derivatives, indicating the versatility of these compounds in synthesizing structurally complex molecules with specific biological activities (K. El-bayouki & W. Basyouni, 1988).
Medicinal Chemistry Applications
In medicinal chemistry, thiazole derivatives, including Ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate, have been explored for their potential therapeutic applications. For example, derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities, showcasing their potential in drug development for treating various diseases (E. Abignente et al., 1983). Additionally, the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrates the exploration of thiazole derivatives as potential antineoplastic and antifilarial agents (S. Ram et al., 1992).
Material Science Applications
Thiazole derivatives also find applications in material science, particularly in the development of compounds with specific photoluminescent properties. The synthesis and study of new piperidine substituted benzothiazole derivatives, which exhibit significant antibacterial and antifungal activities, highlight the potential of these compounds in creating materials with biological applications (S. Shafi et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to different downstream effects .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in various molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-benzamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUNHBWPWXQFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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